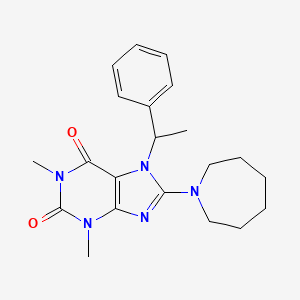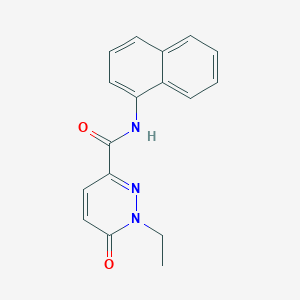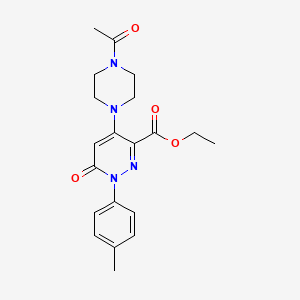![molecular formula C20H19N3O2 B6578053 2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 887888-08-6](/img/structure/B6578053.png)
2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its hydrophobicity, while the acetamide group might allow for hydrogen bonding .Aplicaciones Científicas De Investigación
P2X1-Purinoceptor Antagonist Activity
The compound has been used in the synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, which were screened for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens . This process is crucial for sperm transport, and the simultaneous genetic deletion of P2X1-purinoceptors and α1A-adrenoceptors resulted in male infertility . Therefore, this compound could potentially be used in the development of a novel nonhormonal method of male contraception .
Anti-HIV Activity
Indole derivatives, which can be synthesized using this compound, have been screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This suggests that the compound could be used in the development of new anti-HIV drugs .
Anti-Cancer Activity
Phenoxy acetamide derivatives, which can be synthesized using this compound, have exhibited potent anti-cancer activity against a majority of cell lines . This suggests that the compound could be used in the development of new anti-cancer drugs .
Synthesis of New Pharmaceuticals
The compound can be used in medicinal chemistry to design and develop new pharmaceutical compounds . By altering substituents on the phenyl moiety, a series of analogues of 2-phenyl-5,6,7,8-tetrahydroquinoxaline were synthesized and tested for P2X1-purinoceptor activity in isolated rat vasa deferentia .
5. Study of Drug Utilization and Biological Effects The compound can be used in new computational chemistry applications to study the utilization of drugs and their biological effects . This could lead to the development of more effective and safer drugs .
Design of More Potent Antagonists
The structure-activity relationship profile for the P2X1-purinoceptor, which was contributed to by the results of testing this compound and its analogues, will inform future designs of more potent antagonists .
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Similar compounds have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biological pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18(12-14-6-2-1-3-7-14)21-20-23-22-19(25-20)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGSHAGWWQFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6577977.png)
![N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6577983.png)
![N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(2-methylpropoxy)benzene-1-sulfonamide](/img/structure/B6577991.png)
![1-(2-chlorophenyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B6577999.png)
![N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6578014.png)
![1-(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B6578018.png)
![1-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B6578022.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6578035.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578062.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578067.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578079.png)


